Hydrogen-Bond Donor Count: Indolinone NH Preservation vs. N-Methyl Analog
The title compound retains an unsubstituted indolinone N–H (position 1), contributing one additional hydrogen-bond donor (HBD) relative to its closest commercial analog, 1-(1-Methyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea (CAS 1171828-35-5), which bears an N-methyl group at the equivalent position . This HBD is positioned at the indolin-2-one lactam nitrogen, a site known from crystallographic studies of indolin-2-one kinase inhibitors (e.g., sunitinib, SU4984) to engage the hinge-region backbone carbonyl of ATP-binding sites [1]. Loss of this donor in the N-methyl analog is predicted to weaken or abrogate this critical hinge-binding interaction, providing a structural rationale for target engagement differentiation between the two compounds.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 3 HBD (indolinone NH + two urea NH) |
| Comparator Or Baseline | 1-(1-Methyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea: 2 HBD (two urea NH only; indolinone N–H replaced by N–CH3) |
| Quantified Difference | +1 HBD (50% increase); altered hinge-binding pharmacophore |
| Conditions | Structural comparison based on SMILES: target = O=C1Cc2cc(NC(=O)NCc3cccc4ccccc34)ccc2N1; comparator = CN1C(=O)Cc2cc(NC(=O)NCc3cccc4ccccc34)ccc21 |
Why This Matters
For procurement decisions targeting kinase inhibition or NAMPT modulation, the presence of the indolinone NH may be essential for potency, and the N-methyl analog cannot be assumed to be a functionally equivalent substitute.
- [1] Dokla E, Abdel-Aziz AK, Milik SN, et al. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorg Chem. 2021; 117: 105420. doi:10.1016/j.bioorg.2021.105420. (Demonstrates indolin-2-one NH hinge-binding role in kinase inhibition.) View Source
